molecular formula C6H5N3OS2 B2578999 2-Oxo-2-(1,3-thiazol-2-ylamino)ethyl thiocyanate CAS No. 1935318-43-6

2-Oxo-2-(1,3-thiazol-2-ylamino)ethyl thiocyanate

Cat. No.: B2578999
CAS No.: 1935318-43-6
M. Wt: 199.25
InChI Key: HLRVYFQOUNKGNA-UHFFFAOYSA-N
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Description

2-Oxo-2-(1,3-thiazol-2-ylamino)ethyl thiocyanate is a chemical compound with the molecular formula C6H5N3OS2 and a molecular weight of 199.25 g/mol This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(1,3-thiazol-2-ylamino)ethyl thiocyanate typically involves the reaction of 2-aminothiazole with ethyl chloroformate, followed by the addition of ammonium thiocyanate . The reaction conditions generally require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(1,3-thiazol-2-ylamino)ethyl thiocyanate can undergo various chemical reactions, including:

    Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The thiocyanate group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-Oxo-2-(1,3-thiazol-2-ylamino)ethyl thiocyanate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxo-2-(1,3-thiazol-2-ylamino)ethyl thiocyanate involves its interaction with biological molecules. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. The thiazole ring can also interact with various molecular targets, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-2-(1,3-thiazol-2-ylamino)ethyl thiocyanate is unique due to its specific combination of a thiazole ring and a thiocyanate group. This combination imparts distinct reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl] thiocyanate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3OS2/c7-4-11-3-5(10)9-6-8-1-2-12-6/h1-2H,3H2,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRVYFQOUNKGNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NC(=O)CSC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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